

Zosuquidar: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosuquidar, also known as LY335979, is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key transporter in the ATP-binding cassette (ABC) family.[1][2] P-gp is responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents, from cells, and its overexpression is a significant mechanism of multidrug resistance (MDR) in cancer. By inhibiting P-gp, zosuquidar can restore the sensitivity of resistant cancer cells to chemotherapy. This technical guide provides an in-depth overview of the chemical properties and stability of zosuquidar, crucial information for its application in research and drug development.

Chemical and Physical Properties

Zosuquidar is a synthetic, small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Zosuquidar



Property	Value	Source(s)
IUPAC Name	(2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol	[3]
Synonyms	LY335979, RS-33295-198	[4]
CAS Number	167354-41-8 (free base), 167465-36-3 (trihydrochloride)	[5]
Chemical Formula	C32H31F2N3O2 (free base), C32H34Cl3F2N3O2 (trihydrochloride)	[3][5]
Appearance	Yellow solid powder, Off-white to light yellow solid	[3][4]

Table 2: Physicochemical Properties of Zosuquidar

Property	Value -	Source(s)
Molecular Weight	527.62 g/mol (free base), 636.99 g/mol (trihydrochloride)	[5]
Melting Point	Not explicitly reported, described as a solid/powder.	[3][4]
рКа	pKa1: 1.5 ± 0.4, pKa2: 4.78 ± 0.03, pKa3: 7.94 ± 0.01	[6]
logP (predicted)	4.8 - 5.2	[7]
Solubility	DMSO: 80.83 - 127 mg/mL[8] Water: Sparingly soluble[6] Ethanol: Soluble	[9]

Stability and Storage



The stability of zosuguidar is a critical factor for its handling, formulation, and experimental use.

- Solid State Stability: As a solid powder, **zosuquidar trihydrochloride** is stable for extended periods when stored under appropriate conditions. Recommended storage is at -20°C for up to 3 years.[8] It should be kept in a dry, dark environment.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] The product is generally stable enough for shipping at ambient temperatures for a few weeks.[3]
- Solution Stability: Zosuquidar is noted to be unstable in aqueous solutions, and freshly prepared solutions are recommended for use.[9] Stock solutions in DMSO can be stored at -80°C for up to one year.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] A significant observation is that zosuquidar tends to adsorb to various laboratory plastics and glass surfaces from aqueous solutions, which can lead to a lower than expected concentration.[6][7] This nonspecific adsorption is reduced in the presence of organic solvents or by lowering the pH.[6]
- Forced Degradation: While specific forced degradation studies detailing the degradation pathways and kinetics of zosuquidar are not extensively published, it is known to be susceptible to degradation in aqueous solutions. General principles of forced degradation studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish stability-indicating analytical methods.[10][11][12] Given its chemical structure, potential degradation pathways could involve hydrolysis of the ether linkage or oxidation of the nitrogen-containing rings.

Experimental Protocols Determination of pKa Values

The pKa values of zosuquidar were experimentally determined using a Sirius T3 titrator by measuring the UV-VIS spectrum during titration at 25°C.[6]

Methodology:

 Prepare a solution of zosuquidar in water containing 0.15 M potassium chloride to maintain constant ionic strength.



- Use dimethyl sulfoxide (DMSO) as a cosolvent to aid solubility.
- Perform the titration, monitoring the UV-VIS spectral changes as a function of pH.
- Extrapolate the pKa values to 0% cosolvent using the Yasuda-Shedlovsky method to obtain the pKa in a purely aqueous environment.[6]
- Process the data using appropriate software to determine the pKa values.

P-glycoprotein ATPase Activity Assay

This assay measures the P-gp ATPase activity by quantifying the liberation of inorganic phosphate from ATP, which is a measure of P-gp functional activity. Zosuquidar's inhibitory effect can be assessed by its impact on this activity.

Methodology:

- Prepare membranes from cells overexpressing P-gp.
- Incubate the membranes (8-10 µg of protein) in a 96-well plate in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, and 3 mM ATP.
- Include an ATP regenerating system composed of 5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase.
- Perform incubations in the presence and absence of 1 mM sodium vanadate (a potent ATPase inhibitor) to determine the P-gp specific ATPase activity.
- Add zosuquidar at various concentrations to the wells to determine its inhibitory effect.
- Incubate the plate for 90 minutes at 37°C.
- Stop the reaction and add a detection solution to measure the amount of inorganic phosphate released.
- Read the absorbance at 690 nm using a microplate reader.
- Calculate the µmol of phosphate formed using a phosphate standard curve.



Calcein-AM Efflux Assay for P-gp Inhibition

This is a cell-based fluorescence assay to assess P-gp function and its inhibition by compounds like zosuquidar. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely diffuse into cells. Inside the cell, it is hydrolyzed by esterases into the fluorescent and membrane-impermeant calcein. In cells with active P-gp, calcein-AM is effluxed out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of calcein and a corresponding increase in fluorescence.[2]

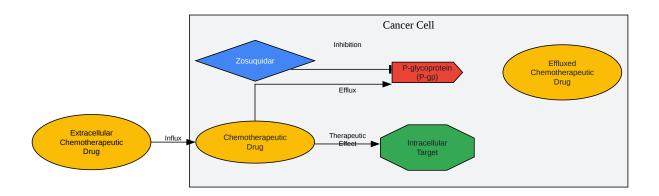
Methodology:

- Culture P-gp overexpressing cells in a suitable medium.
- Harvest and resuspend the cells (e.g., 5 x 10⁵ cells/mL) in a phenol-free medium.
- Pre-incubate the cells with varying concentrations of zosuquidar for a specified time (e.g., 45 minutes at 37°C in the dark).
- Add Calcein-AM to a final concentration (e.g., 0.01 μM) and continue the incubation for a shorter period (e.g., 5-10 minutes).[2]
- Measure the intracellular fluorescence of calcein using a flow cytometer.
- An increase in fluorescence in the presence of zosuquidar indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Experimental Workflows

Zosuquidar's primary mechanism of action is the direct inhibition of the P-glycoprotein transporter. This restores the intracellular concentration of chemotherapeutic drugs that are P-gp substrates, thereby overcoming multidrug resistance.

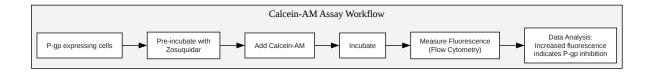




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Caption: Mechanism of P-gp inhibition by zosuquidar.

The diagram above illustrates how zosuquidar blocks the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic agents and allowing them to reach their therapeutic targets.



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Caption: Experimental workflow for the Calcein-AM assay.

This workflow outlines the key steps involved in assessing P-gp inhibition using the Calcein-AM fluorescence-based assay.



Conclusion

Zosuquidar is a well-characterized P-glycoprotein inhibitor with defined chemical and physical properties. While it is a stable solid, its instability in aqueous solutions and its propensity for non-specific adsorption are important considerations for its experimental use and formulation development. The provided protocols and diagrams offer a foundation for researchers and drug development professionals working with this important modulator of multidrug resistance. Further studies on its forced degradation and the characterization of its degradation products would provide a more complete stability profile.

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 To cite this document: BenchChem. [Zosuquidar: A Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259300#zosuquidar-chemical-properties-and-stability]

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